molecular formula C16H16N2O4S B2965030 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine

Cat. No.: B2965030
CAS No.: 696643-18-2
M. Wt: 332.37
InChI Key: JNTBWVMUBLOPKT-UHFFFAOYSA-N
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Description

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a heterocyclic compound featuring a dibenzofuran core substituted with an amine group at position 3 and a morpholinosulfonyl moiety at position 6. The morpholinosulfonyl group introduces both sulfonic acid-derived polarity and a morpholine ring, which can enhance solubility and modulate biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives, which can be achieved through O-arylation reactions followed by cyclization of diaryl ethers . The morpholinosulfonyl group is then introduced through sulfonylation reactions using morpholine and sulfonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Dibenzo[b,d]furan-3-amine (CAS 4106-66-5)

  • Structure: Lacks the morpholinosulfonyl group.
  • Physical Properties :
    • Molecular weight: 183.21 g/mol
    • Melting point: 111.27°C
    • Predicted boiling point: ~369.1°C .

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine

  • Structure : Adds a sulfonyl-linked morpholine group at position 7.
  • The morpholine ring may enhance binding to enzymes or receptors via hydrogen bonding or hydrophobic interactions.

Substituent Variations in Dibenzofuran Derivatives

2-Methoxy-3-dibenzofuranamine (CAS 5834-17-3)

  • Structure : Methoxy group at position 2, amine at position 3.
  • No data on biological activity, but methoxy groups are often used to modulate metabolic stability .

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine (CAS 1290039-85-8)

  • Structure : Bulky biphenyl group at the amine.
  • Properties :
    • Molecular weight: 335.40 g/mol
    • Higher lipophilicity due to the aromatic biphenyl substituent, which may improve tissue penetration but reduce solubility.
    • Hazard warnings include irritation (H315, H319), suggesting reactive functional groups .

Heteroatom Replacement Analogs

Dibenzo[b,d]thiophene Derivatives

  • Example: (S)-2-(dibenzo[b,d]thiophen-3-yl)propanoic acid derivatives.
  • Key Findings: Thiophene analogs (sulfur substitution) exhibit higher COX-1/2 binding affinities than oxygen-containing dibenzofurans, indicating heteroatom choice critically influences target engagement .

Macrocyclic and Polycyclic Analogs

Dibenzo[b,f]oxepines

  • Structure : Macrocyclic dibenzo-oxepines with a vinyl-oxygen bridge.
  • Biological Activities : Antipsychotic, anti-inflammatory, and anticancer properties due to combined macrocyclic rigidity and functional group diversity .

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Polarity Influence
Dibenzo[b,d]furan-3-amine 183.21 -NH₂ at C3 111.27 Low
This compound 338.37 (calculated) -NH₂ at C3, -SO₂-morpholine N/A High (sulfonyl, morpholine)
2-Methoxy-3-dibenzofuranamine 213.23 -OCH₃ at C2, -NH₂ at C3 N/A Moderate (methoxy)

Biological Activity

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_15H_16N_2O_4S
  • IUPAC Name : 8-(Morpholinosulfonyl)-dibenzo[b,d]furan-3-amine

The synthesis typically involves the reaction of dibenzo[b,d]furan derivatives with morpholine sulfonyl chloride under basic conditions, leading to the formation of the target compound.

Antitumor Activity

Research indicates that compounds related to dibenzo[b,d]furan structures exhibit significant antitumor properties. For instance, a study evaluated various dibenzo[b,d]furan derivatives against human tumor cell lines, revealing that modifications at the 3-position can enhance cytotoxicity. The presence of specific substituents was found to modulate the activity effectively .

Table 1: Antitumor Activity of Dibenzo[b,d]furan Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 60MCF-7 (Breast)5.2Induces G1 phase arrest and apoptosis
Compound 49SMMC-7721 (Liver)4.7Selective cytotoxicity

The mechanism through which this compound exerts its biological effects may involve interactions with cellular signaling pathways. Similar compounds have been shown to inhibit specific kinases or modulate apoptosis-related proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacological Studies

In pharmacological studies, the compound has demonstrated potential as an inhibitor in various biological assays. For example, it has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to target proteins, potentially disrupting their function .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of dibenzo[b,d]furan was tested in a phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy.
  • Case Study 2 : In vitro studies revealed that another related compound significantly reduced tumor size in xenograft models, suggesting that structural modifications can enhance therapeutic potential.

Properties

IUPAC Name

8-morpholin-4-ylsulfonyldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTBWVMUBLOPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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